1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone

Synthetic Chemistry Regioselective Acylation Process Development

1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone (CAS 220998-04-9) is a polysubstituted α-chloroacetophenone belonging to the class of ortho-aminoaryl chloromethyl ketones. Its molecular formula is C9H9Cl2NO with a molecular weight of 218.08 g/mol.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
CAS No. 220998-04-9
Cat. No. B12084938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone
CAS220998-04-9
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)N)C(=O)CCl
InChIInChI=1S/C9H9Cl2NO/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4,12H2,1H3
InChIKeySVGNVSSAOZJYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone (CAS 220998-04-9): Procurement-Relevant Identity and Class Context


1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone (CAS 220998-04-9) is a polysubstituted α-chloroacetophenone belonging to the class of ortho-aminoaryl chloromethyl ketones. Its molecular formula is C9H9Cl2NO with a molecular weight of 218.08 g/mol . The compound serves as a critical A-ring precursor (intermediate VIII) in the enantioselective synthesis of the dual topoisomerase I/II inhibitor BN80927 (elomotecan), a homocamptothecin that entered Phase I clinical evaluation for advanced solid tumors [1]. The synthesis proceeds via Sugasawa ortho-chloroacetylation of 3-chloro-4-methylaniline with chloroacetonitrile in the presence of BCl3 and Et2AlCl [2].

Why Generic 2-Aminoaryl Chloromethyl Ketone Substitution Fails: Structural Prerequisites for BN80927-Grade Intermediate Procurement


The 4-chloro-5-methyl substitution pattern on the phenyl ring of this intermediate is not arbitrary—it directly maps to the 11-chloro-10-methyl A-ring configuration required for the final homocamptothecin pharmacophore [1]. Substituting a generic analog such as 1-(2-amino-4-methylphenyl)-2-chloro-ethanone (CAS 109532-23-2, lacking the 4-chloro substituent) or 1-(2-amino-4-chloro-5-methylphenyl)ethanone (CAS 937816-82-5, lacking the α-chloroacetyl group) would either alter the final drug's A-ring substitution or block the sequential amidation–cyclization pathway entirely [2]. The Sugasawa reaction conditions (BCl3/Et2AlCl/ClCH2CN) produce exclusive ortho-acylation, meaning that the regiospecificity and yield are tightly coupled to the starting aniline's substitution pattern; off-spec intermediates cannot be used interchangeably without compromising downstream synthetic efficiency [3].

Quantitative Differentiation Evidence: 1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone vs. Closest Analogs


Exclusive Ortho-Selectivity in Sugasawa Chloroacetylation vs. Non-Selective Friedel-Crafts Acylation

The Sugasawa reaction (BCl3/Et2AlCl/ClCH2CN) achieves exclusive ortho-chloroacetylation of 3-chloro-4-methylaniline to yield the target compound, whereas conventional Friedel-Crafts acylation of the same aniline would produce a mixture of ortho- and para-acylated regioisomers due to the competing directing effects of the amino, chloro, and methyl substituents [1]. The patent literature records a preparative yield of approximately 30% under the optimized Sugasawa conditions [2].

Synthetic Chemistry Regioselective Acylation Process Development

Structural Differentiation: 4-Chloro-5-Methyl Substitution vs. 4-Methyl-Only Analog (CAS 109532-23-2)

The target compound (C9H9Cl2NO, MW 218.08) contains a chlorine atom at the 4-position of the phenyl ring, whereas the closest commercially available analog, 1-(2-amino-4-methylphenyl)-2-chloro-ethanone (CAS 109532-23-2, C9H10ClNO, MW 183.64), lacks this substituent . This additional chlorine atom increases molecular weight by 34.44 Da and raises calculated LogP from an estimated ~2.5 (for the 4-methyl analog) to 3.23 (measured for the target compound) . The 4-chloro substituent is essential: in the final BN80927 structure, it occupies the 11-position of the homocamptothecin A-ring, where SAR studies on camptothecin/homocamptothecin scaffolds have shown that electron-withdrawing substituents at analogous positions enhance antitumor potency [1].

Medicinal Chemistry Structure-Activity Relationship Intermediate Sourcing

Downstream Drug Antiproliferative Potency: BN80927 vs. SN38 Across a Panel of Human Tumor Cell Lines

Although this evidence pertains to the final drug BN80927 rather than the intermediate itself, the quantitative superiority of BN80927 is directly enabled by the specific 4-chloro-5-methyl substitution pattern of the intermediate. In the Cancer Research 2004 study, BN80927 demonstrated IC50 values ranging from 2 to 81 nM across 15 diverse human tumor cell lines (including HT29 colon, DU145 and PC3 prostate, SKOV3 ovary, A549 lung, MCF7 breast, T24 bladder, K562 and HL60 leukemia, and KB epidermoid carcinoma), compared with IC50 values of 4 to 318 nM for SN38 (the active metabolite of irinotecan) tested under identical conditions [1]. The WST-1 antiproliferative assay involved 72-hour drug exposure at concentrations from 5.12 × 10⁻¹³ to 1 × 10⁻⁶ M [1].

Cancer Research Antiproliferative Activity Topoisomerase Inhibition

Resistance Profile in Topo I-Altered Tumor Cells: BN80927 vs. SN38

In the KB/STP2 cell line, which exhibits altered topoisomerase I expression conferring resistance to Topo I inhibitors, BN80927 displayed a resistance factor (Rf) of 2.6, compared with an Rf of 9 for SN38 [1]. The Rf is defined as the ratio of IC50 in the resistant KB/STP2 line to IC50 in the parental KB line. The 3.5-fold lower Rf indicates that BN80927 retains substantially greater activity against Topo I-altered cells, consistent with its dual Topo I/II mechanism that is structurally dependent on the A-ring substitution pattern derived from the target intermediate [1]. Additionally, in G0-G1 synchronized (resting) HT29 cells, BN80927 achieved an IC50 of 10 nM, whereas SN38 and camptothecin showed high resistance under identical conditions [1].

Drug Resistance Topoisomerase I Cancer Chemotherapy

Dual Chloro Functionality Enables Sequential Amidation-Cyclization: Comparison with Mono-Chloro Analog (CAS 937816-82-5)

The target compound possesses two chemically distinct chlorine atoms: an aromatic chlorine at position 4 (inert under the initial condensation conditions) and an α-chloroacetyl chlorine (highly reactive toward nucleophilic displacement). This orthogonality enables the published synthetic sequence: (i) condensation of the α-chloroacetyl group with ethylmalonyl chloride to form amide IX, (ii) base-catalyzed cyclization to quinolinone X, then (iii) POCl3-mediated chlorination at the quinoline 2-position [1]. The mono-chloro analog 1-(2-amino-4-chloro-5-methylphenyl)ethanone (CAS 937816-82-5), which bears a simple acetyl group instead of chloroacetyl, lacks this reactive handle and cannot enter the same reaction sequence without prior α-halogenation . No direct comparative kinetic or yield data between these two intermediates have been published.

Synthetic Versatility Tandem Derivatization Process Chemistry

Procurement-Relevant Application Scenarios for 1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone (CAS 220998-04-9)


Enantioselective Synthesis of Dual Topoisomerase I/II Inhibitor BN80927 (Elomotecan) for Preclinical and Phase I/II Oncology Programs

This compound is the designated A-ring precursor in the published enantioselective route to BN80927, a homocamptothecin that reached Phase I clinical evaluation. Procurement of this specific intermediate (95%+ purity, CAS 220998-04-9) is mandatory for replicating the published synthetic sequence from intermediate VIII through the final pentacyclic product [1]. The 4-chloro-5-methyl substitution pattern directly furnishes the 11-chloro-10-methyl A-ring pharmacophore required for dual Topo I/II inhibition, which in preclinical models yielded IC50 values consistently lower than SN38 (2–81 nM vs. 4–318 nM) and a 3.5-fold improved resistance factor in Topo I-altered cells [2].

Medicinal Chemistry SAR Exploration of A-Ring-Modified Homocamptothecin Libraries

The intermediate's ortho-amino-α-chloroacetophenone scaffold provides a versatile starting point for Friedländer-type quinoline annulation with various β-keto ester or 1,3-dicarbonyl partners, enabling systematic variation of the B- and C-ring portions while holding the A-ring (10-methyl-11-chloro) constant. The Sugasawa reaction's exclusive ortho-selectivity ensures a single regioisomer, which is critical for reproducible SAR data [1]. Any deviation in the starting aniline substitution pattern would confound SAR interpretation by altering both the A-ring electronics and the cyclization regiochemistry [2].

Process Chemistry Development and Scale-Up of Homocamptothecin Manufacturing Routes

For kilogram-scale procurement, the dual chloro functionality (α-chloroacetyl + aromatic 4-Cl) reduces the synthetic step count by eliminating the need for a separate α-halogenation unit operation. The published Sugasawa protocol (BCl3/Et2AlCl/ClCH2CN) uses commodity reagents and has been demonstrated at preparative scale in patent Example 82 (US 6,339,091) [1]. Process development groups evaluating alternative A-ring substitution patterns should consider that changing the chloro/methyl regiochemistry would necessitate re-optimization of the entire downstream sequence (amidation, cyclization, chlorination, reduction, and Heck coupling steps) and would produce a different final drug substance with unknown pharmacology [2].

Quality Control Reference Standard for Supplier Qualification of Homocamptothecin Intermediates

This compound's well-defined identity (CAS 220998-04-9, MDL MFCD13173372), molecular formula (C9H9Cl2NO), exact mass (217.00600), and calculated LogP (3.23) provide unambiguous QC acceptance criteria [1]. The isotopic pattern from two chlorine atoms (3:1 ratio of ³⁵Cl:³⁷Cl) yields a characteristic mass spectrum that distinguishes it from mono-chloro analogs. Procurement specifications should require ≥95% purity (HPLC at 254 nm), with identity confirmation by ¹H NMR (characteristic singlet for the α-CH2Cl protons at δ ~4.7 ppm and aromatic methyl singlet at δ ~2.3 ppm) and HRMS matching the exact mass of 217.00600 [1].

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